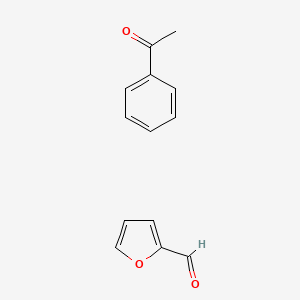

2-Propen-1-one,3-(2-furanyl)-1-phenyl-

Descripción

BenchChem offers high-quality 2-Propen-1-one,3-(2-furanyl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one,3-(2-furanyl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C13H12O3 |

|---|---|

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

furan-2-carbaldehyde;1-phenylethanone |

InChI |

InChI=1S/C8H8O.C5H4O2/c1-7(9)8-5-3-2-4-6-8;6-4-5-2-1-3-7-5/h2-6H,1H3;1-4H |

Clave InChI |

MMNXLZXDQPYOGN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=CC=C1.C1=COC(=C1)C=O |

Origen del producto |

United States |

An In-Depth Technical Guide on the Biological Activity of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of the chalcone derivative, 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds renowned for their broad spectrum of pharmacological activities.[1] The incorporation of a furan ring into the chalcone scaffold has been a strategic focus in medicinal chemistry to enhance and diversify its therapeutic potential. This document will delve into the synthesis, and the multifaceted biological effects of this specific furan-containing chalcone, offering detailed experimental protocols and insights into its mechanisms of action.

Synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-

The primary and most efficient method for synthesizing 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[2] In this case, acetophenone reacts with 2-furaldehyde to yield the target chalcone.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

Acetophenone

-

2-Furaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Distilled water (H₂O)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 equivalents) with constant stirring.

-

Aldehyde Addition: To the cooled and stirring solution, add 2-furaldehyde (1 equivalent) dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typically, the reaction is stirred for several hours or left overnight.[2]

-

Precipitation and Filtration: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the crude product. Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any remaining base.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-.

Diagram 1: Claisen-Schmidt Condensation Workflow

Caption: Workflow for the synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-.

Anticancer Activity

Chalcones containing a furan moiety have demonstrated significant potential as anticancer agents.[4] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Mechanism of Anticancer Action

The anticancer activity of furan-containing chalcones is believed to be multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[5][6][7][8]

Diagram 2: Proposed Anticancer Mechanism of Action

Caption: Proposed mechanism of anticancer action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)[10]

-

Complete cell culture medium

-

96-well plates

-

2-Propen-1-one, 3-(2-furanyl)-1-phenyl- (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Cytotoxicity of Furan-Containing Chalcone Derivatives (Illustrative Data)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furan-chalcone derivative | A549 (Lung) | 27.7 µg/ml | [12] |

| Furan-chalcone derivative | HepG2 (Liver) | 26.6 µg/ml | [12] |

| Furan-chalcone derivative | HCT-116 (Colon) | 1.71 | [13] |

| Furan-chalcone derivative | HT-29 (Colon) | 7.76 | [13] |

Note: The table presents illustrative data for furan-containing chalcones from the literature to provide a comparative context. Specific IC₅₀ values for 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- may vary.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of numerous diseases, including cancer.[14] Chalcones have been widely investigated for their anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14] By inhibiting the activation of NF-κB, chalcones can suppress the production of inflammatory mediators like prostaglandins and nitric oxide.[16]

Diagram 3: NF-κB Signaling Pathway and Inhibition by the Chalcone

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity, and inhibition of tubulin polymerization by conformationally restricted analogues of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

- 9. lines ic50 values: Topics by Science.gov [science.gov]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Furan Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Furan Ring

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has firmly established itself as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties, inherent aromaticity, and capacity for diverse chemical modifications have rendered it a "privileged scaffold" in the design and discovery of novel therapeutic agents.[2][3] Furan derivatives are not only prevalent in a vast array of natural products exhibiting potent biological activities but are also integral components of numerous FDA-approved drugs, underscoring their profound therapeutic relevance.[2][4]

This technical guide provides a comprehensive exploration of the discovery of novel furan derivatives for medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of key synthetic methodologies, diverse pharmacological applications, and the critical principles of structure-activity relationships (SAR) that govern the efficacy of this versatile class of compounds. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as a practical and authoritative resource for advancing furan-based drug discovery programs.

Core Synthetic Methodologies: Building the Furan Core

The strategic synthesis of substituted furans is fundamental to exploring their therapeutic potential. A medicinal chemist's ability to rationally design and efficiently synthesize analogs with diverse substitution patterns is paramount for optimizing biological activity and pharmacokinetic properties. While numerous methods exist for furan synthesis, the Paal-Knorr and Feist-Benary syntheses remain two of the most robust and widely employed strategies.[2]

The Paal-Knorr Furan Synthesis: A Classic and Versatile Approach

The Paal-Knorr synthesis, first reported in 1884, is a cornerstone for the preparation of substituted furans from 1,4-dicarbonyl compounds.[5][6][7] Its enduring utility is a testament to its reliability and the increasing availability of diverse 1,4-dione precursors.[6]

Causality of Experimental Choices: This reaction is typically catalyzed by acid, which facilitates the key cyclization and dehydration steps.[2] The choice between a protic acid (e.g., sulfuric acid, hydrochloric acid) and a Lewis acid (e.g., zinc bromide, boron trifluoride etherate) under anhydrous conditions depends on the sensitivity of the functional groups present in the 1,4-dicarbonyl starting material.[7][8] For substrates with acid-labile groups, milder conditions are preferable. Microwave-assisted Paal-Knorr reactions have also gained traction, often leading to significantly reduced reaction times and improved yields.[7]

Mechanism of Action: The accepted mechanism for the acid-catalyzed Paal-Knorr furan synthesis proceeds through several key steps:[5][7]

-

Protonation: One of the carbonyl groups is protonated by the acid catalyst, increasing its electrophilicity.

-

Enolization: The second carbonyl group tautomerizes to its more nucleophilic enol form.

-

Intramolecular Cyclization: The enol oxygen attacks the protonated carbonyl carbon in the rate-determining step, forming a cyclic hemiacetal intermediate.[7][9]

-

Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to form the stable aromatic furan ring.[5][7]

Diagram of the Paal-Knorr Furan Synthesis Mechanism:

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

-

Reaction Setup: To a solution of 2,5-hexanedione (1.0 eq) in toluene (5 mL/mmol), add p-toluenesulfonic acid (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (100 mL) to neutralize the acid catalyst.[2]

-

Extraction: Wash the organic layer sequentially with water (100 mL) and brine (100 mL).[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the crude product by distillation to yield pure 2,5-dimethylfuran.[2]

The Feist-Benary Furan Synthesis: A Convergent Approach

The Feist-Benary synthesis is another classical and highly effective method for preparing substituted furans.[10][11] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[11][12]

Causality of Experimental Choices: The choice of base is a critical parameter in the Feist-Benary synthesis. Mild bases like pyridine or triethylamine are often preferred to avoid potential side reactions such as the hydrolysis of ester groups commonly found in β-dicarbonyl substrates.[12] The reaction is typically conducted in polar aprotic or alcoholic solvents, and heating is often necessary to drive the reaction to completion.[10][12]

Mechanism of Action: The Feist-Benary synthesis proceeds via a stepwise nucleophilic substitution and cyclization pathway:[10]

-

Deprotonation: The base deprotonates the β-dicarbonyl compound, forming a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic α-carbon of the α-halo ketone in an SN2 fashion, displacing the halide ion.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization.

-

Dehydration: A final dehydration step, which can be spontaneous or acid-catalyzed, yields the aromatic furan derivative.[10]

Diagram of the Feist-Benary Furan Synthesis Workflow:

Caption: General experimental workflow for the Feist-Benary synthesis.[12]

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine (3.0 eq).

-

Addition of Reactant: Slowly add chloroacetone (1.0 eq) to the mixture.[12]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours.[12]

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.[12]

Pharmacological Applications of Furan Derivatives

The furan scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[2][4][13][14] This has led to their investigation and development as treatments for a wide range of diseases.[2] The ease of modification of the furan ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, which can enhance efficacy and reduce toxicity.[2]

Anticancer Activity

A significant number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][15] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][16] For instance, certain furan-containing compounds have demonstrated potent cytotoxic activities at nanomolar concentrations against various human cancer cell lines.[16] Some novel furan derivatives have been shown to induce apoptosis by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[17] Naphthofurans, which possess a fused furan and naphthalene ring system, have also emerged as promising candidates for anticancer drug development.[18]

Antimicrobial Activity

Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[1][19] The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics used in the treatment of urinary tract infections.[1] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other essential macromolecules.[1][19] Numerous novel furan derivatives have shown potent activity against various bacterial and fungal strains, including multidrug-resistant ones.[2][20][21]

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory drugs.[1] Some furanone-containing compounds act as selective cyclooxygenase-2 (COX-2) inhibitors, which are potent anti-inflammatory agents.[2] Furan derivatives can also exert anti-inflammatory effects by modulating various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[4]

Neuroprotective Activity

Furan-containing compounds, from both natural and synthetic sources, have shown significant potential as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23][24][25] Their mechanisms of action are often multifactorial and include antioxidant and anti-inflammatory properties.[22][23][25] By scavenging free radicals and mitigating oxidative stress, they address a key aspect of neurodegeneration.[22][23][25] Additionally, these compounds can modulate inflammatory pathways, potentially reducing the neuroinflammation that is a critical factor in the progression of these disorders.[22][23][25] Some furan derivatives also promote neuronal survival and regeneration, enhance neuronal plasticity, and positively interact with neurotransmitter systems to maintain synaptic function.[22][23]

Structure-Activity Relationship (SAR) and Rational Drug Design

The systematic study of how chemical structure relates to biological activity is a cornerstone of modern drug discovery. For furan derivatives, understanding SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[26]

Key SAR Observations for Furan Derivatives:

-

Substitution Pattern: The positions of substituents on the furan ring are often critical for activity. The 2- and 5-positions are frequently key for biological interactions.[19]

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan derivatives.[19]

-

Bioisosteric Replacement: The furan ring can act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug optimization.[19][27]

Data on the Impact of Phenyl Ring Substitution in Furan-Based Inhibitors:

| Compound | Phenyl Ring Substitution | Inhibitory Activity (IC50) | Reference |

| I | 4-Chlorophenyl | 2.5 µM | [28] |

| II | 3,4-Dichlorophenyl | 1.8 µM | [28] |

| III | 4-Methoxyphenyl | 5.2 µM | [28] |

| IV | 3-Cyano-5-(trifluoromethyl)phenyl | Comparable to lead compounds with better antitubercular activity | [28] |

The Furan Ring as a Bioisostere for the Phenyl Ring

In medicinal chemistry, the strategic replacement of a phenyl ring with a furan ring is a common tactic in lead optimization.[27] This bioisosteric switch can significantly impact a compound's properties.[27][29][30][31]

Comparative Analysis: Phenyl vs. Furan Analogs

| Parameter | Phenyl-Containing Compound | Furan-Containing Compound | Rationale for Change |

| Lipophilicity (cLogP) | Generally higher | Generally lower | The oxygen atom in the furan ring reduces lipophilicity, which can improve aqueous solubility. |

| Metabolic Stability | Susceptible to aromatic oxidation | Can alter metabolic pathways; potential for metabolic activation | Furan can block or alter sites of metabolism, but can also introduce new metabolic liabilities.[27] |

| Potency | Variable | Can increase or decrease | The different electronic and steric properties of furan can lead to altered binding interactions with the target protein. |

| Toxicity | Potential for reactive metabolites | Potential for furan-specific toxicity | The metabolic activation of the furan ring can lead to the formation of reactive intermediates.[27] |

The decision to replace a phenyl ring with a furan is driven by the goal of improving potency, selectivity, metabolic stability, or solubility.[27] However, this substitution can also introduce new liabilities, most notably the potential for metabolic activation of the furan ring into reactive, potentially toxic species.[27] Therefore, a thorough evaluation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of any new furan-containing compound is essential.

Conclusion and Future Directions

The furan scaffold continues to be a highly valuable and productive starting point for the discovery of novel therapeutic agents.[2] Classical synthetic methods like the Paal-Knorr and Feist-Benary syntheses provide robust and versatile routes to a wide array of furan derivatives, while ongoing innovations in synthetic chemistry continue to expand the medicinal chemist's toolkit.[2] The diverse and potent biological activities exhibited by furan-containing molecules, from anticancer and antimicrobial to neuroprotective effects, ensure their continued importance in drug discovery.[1][4][18][22]

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets for furan derivatives, and the use of computational tools for the rational design of furan-based compounds with optimized efficacy and safety profiles. A deeper understanding of the metabolic pathways and potential toxicity of furan derivatives will also be crucial for their successful clinical translation.

References

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Available at: [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Al-Mukhtar Journal of Medical and Applied Sciences. Available at: [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). ResearchGate. Available at: [Link]

-

World Journal of Pharmaceutical Research. (n.d.). WJPR. Available at: [Link]

-

Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

-

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025). ResearchGate. Available at: [Link]

-

Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. (n.d.). PMC. Available at: [Link]

-

Feist–Benary synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (n.d.). Semantic Scholar. Available at: [Link]

-

Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. (n.d.). DergiPark. Available at: [Link]

-

Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. (n.d.). RSC Publishing. Available at: [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science Publishers. Available at: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020). Bentham Science Publishers. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (n.d.). Bentham Science Publishers. Available at: [Link]

-

Synthesis of Novel Furan Derivatives. (n.d.). Scribd. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). WJPR. Available at: [Link]

-

Structure activity relationship (SAR) among furan-conjugated tripeptides 1–10. (n.d.). ResearchGate. Available at: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. Available at: [Link]

-

Application of furan derivative in medicinal field. (n.d.). ResearchGate. Available at: [Link]

-

Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (n.d.). PMC. Available at: [Link]

-

Electro Organic Feist–Benary Reaction for the Synthesis of Some New Spiro Dihydrofuran Derivatives. (2023). Journal of Synthetic Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (n.d.). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). ResearchGate. Available at: [Link]

-

SAR of furan chalcones as urease inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. (n.d.). PMC. Available at: [Link]

-

Bioisosteric Replacements. (n.d.). Chemspace. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 14. wjpr.net [wjpr.net]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. mdpi.com [mdpi.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 20. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. eurekaselect.com [eurekaselect.com]

- 26. ijabbr.com [ijabbr.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 30. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chem-space.com [chem-space.com]

Engineering Oxidative Resilience: A Technical Guide to the Antioxidant Properties of Furan Chalcones

Executive Overview

Chalcones, chemically defined as 1,3-diphenyl-2-propen-1-ones, are characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system1[1]. While naturally occurring chalcones exhibit a broad spectrum of biological activities, synthetic modifications—specifically the incorporation of a furan heterocycle—have emerged as a powerful strategy in modern drug design. As a Senior Application Scientist, I approach the evaluation of these compounds not merely as static chemical entities, but as dynamic modulators of cellular redox homeostasis. This technical guide explores the structural causality, dual-action mechanisms, and self-validating experimental protocols necessary to rigorously evaluate the antioxidant properties of furan chalcones.

Structural Causality: The Furan Advantage

The antioxidant superiority of furan chalcones is not coincidental; it is a direct consequence of their electronic architecture.

-

Electron-Rich Heterocycle: The furan ring acts as a potent electron-donating group. The oxygen atom within the five-membered ring donates electron density through resonance, which is critical for stabilizing the radical intermediates formed during the direct scavenging of reactive oxygen species (ROS).

-

The Michael Acceptor Core: The α,β-unsaturated ketone bridging the aromatic rings serves as a Michael acceptor. This electrophilic site is biologically critical, as it allows the chalcone to undergo covalent interactions with nucleophilic sulfhydryl (-SH) groups on regulatory proteins.

Dual-Action Antioxidant Mechanisms

Furan chalcones operate via a sophisticated, bipartite mechanism, providing both immediate chemical neutralization of radicals and sustained biological defense.

Direct ROS Scavenging (SET/HAT)

Furan chalcones directly neutralize free radicals via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). Methoxy-substituted furan chalcones, in particular, have shown remarkable direct radical scavenging capabilities in DPPH and FRAP assays due to the synergistic electron-donating effects of the methoxy and furan groups2[2].

Indirect Defense: The Nrf2/Keap1/ARE Pathway

The more profound pharmacological value of furan chalcones lies in their ability to upregulate endogenous antioxidant enzymes. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, covalently binding to the sulfhydryl groups of Keap1 (specifically at Cys151), thereby releasing Nrf2 3[3]. Once liberated, Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and initiating the transcription of cytoprotective genes (e.g., HO-1, NQO1). This induces NF-E2-related factor 2 (Nrf2) transcriptional activity, leading to elevated intracellular glutathione (GSH) 4[4].

Furan chalcone-mediated activation of the Nrf2/ARE antioxidant signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

To contextualize the efficacy of furan chalcones, quantitative benchmarking against industry standards is required. The table below summarizes representative in vitro antioxidant data, highlighting how methoxy substitutions on the furan-chalcone scaffold enhance radical scavenging.

| Compound Class / Standard | DPPH IC₅₀ (µM) | FRAP (mM Fe²⁺/g) | Primary Mechanism |

| Unsubstituted Furan Chalcone | 18.5 ± 1.2 | 2.1 ± 0.3 | SET / HAT |

| Methoxy-Substituted Furan Chalcone | 12.3 ± 0.8 | 3.4 ± 0.2 | Enhanced SET via resonance |

| Ascorbic Acid (Positive Control) | 10.2 ± 0.5 | 4.5 ± 0.4 | HAT |

| Trolox (Positive Control) | 14.1 ± 0.7 | 3.8 ± 0.3 | HAT |

Self-Validating Experimental Protocols

A rigorous scientific methodology requires protocols that validate themselves through orthogonal checks and logical causality. Below is the end-to-end workflow for synthesizing and evaluating furan chalcones.

End-to-end experimental workflow for furan chalcone synthesis and validation.

Protocol A: Base-Catalyzed Synthesis (Claisen-Schmidt Condensation)

-

Step 1: Dissolve equimolar amounts (0.01 mol) of substituted acetophenone and furan-2-carboxaldehyde in 20 mL of absolute ethanol.

-

Step 2: Cool the mixture to 10°C in an ice bath. Causality: Lowering the temperature prevents unwanted Cannizzaro reactions and minimizes the polymerization of the furan aldehyde.

-

Step 3: Dropwise, add 5 mL of 40% NaOH aqueous solution under continuous stirring. Causality: The strong base abstracts the alpha-proton from the ketone, generating a reactive enolate that attacks the aldehyde. The high concentration (40%) drives the subsequent dehydration step to form the stable α,β-unsaturated system.

-

Step 4: Stir at room temperature for 4-6 hours, monitor via TLC (Hexane:Ethyl Acetate, 7:3).

-

Validation Check: Pour into ice water, neutralize with dilute HCl, filter, and recrystallize from methanol. Confirm the trans geometry of the alkene bridge via ¹H-NMR (look for alkene proton doublets with a coupling constant J ≈ 15–16 Hz).

Protocol B: Multiplexed In Vitro Antioxidant Evaluation

-

Step 1 (DPPH Assay): Prepare a 0.1 mM solution of DPPH in methanol. Add 100 µL of this solution to 100 µL of chalcone at varying concentrations (1-50 µM) in a 96-well plate. Causality: Methanol is strictly used over aqueous buffers to ensure the highly lipophilic furan chalcones remain completely solubilized. Precipitation would cause light scattering, yielding false-positive absorbance drops.

-

Step 2 (Incubation): Incubate in the dark for 30 minutes. Measure absorbance at 517 nm.

-

Step 3 (FRAP Assay): Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Add 10 µL of chalcone to 300 µL of the FRAP reagent, incubate for 10 min, and read at 593 nm.

-

Validation Check: Use Ascorbic Acid and Trolox as positive controls. The dual assay is critical: DPPH measures both SET and HAT, while FRAP strictly measures SET. A high FRAP score confirms the furan ring's electron-donating mechanism.

Protocol C: Cellular Nrf2 Activation Assay

-

Step 1: Seed human dermal fibroblasts or PC12 cells at 1×10⁵ cells/well. Treat with 10 µM furan chalcone for 6 hours.

-

Step 2: Perform nuclear extraction using a commercial hypotonic lysis buffer followed by centrifugation. Causality: You must isolate the nuclear fraction. Measuring whole-cell Nrf2 is a false metric because inactive Nrf2 is constitutively present in the cytosol. Only translocated Nrf2 represents active antioxidant defense.

-

Validation Check: Perform Western Blotting on the nuclear fraction. Probe for Nrf2 and use Lamin B1 as the nuclear loading control (do not use GAPDH, as it is a cytosolic marker).

In Vivo Validation: Zebrafish Models

The ultimate validation of these synthetic compounds occurs in complex biological systems. Recent in vivo studies utilizing zebrafish models of chemically induced oxidative stress and intestinal inflammation have demonstrated that furan-based chalcones, such as the synthesized derivative DKO7, significantly reduce nitric oxide (NO) and lactate dehydrogenase (LDH) levels in tissue. Concurrently, these compounds successfully upregulate the expression and activity of endogenous antioxidant enzymes like Catalase (CAT) and Superoxide Dismutase (SOD) 5[5]. This in vivo evidence bridges the gap between the chemical reactivity of the Michael acceptor and systemic oxidative resilience.

Conclusion

Furan chalcones represent a masterclass in rational drug design. By pairing the electron-donating capacity of the furan heterocycle with the electrophilic reactivity of the α,β-unsaturated carbonyl, researchers can engineer molecules capable of both direct radical neutralization and potent Nrf2-mediated cellular defense.

References

- Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model ResearchGate URL

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review ACS Omega / PMC URL

- Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds Xenobiotica / ResearchGate URL

- Methoxy Substituted Furan Chalcones: An Insight Into Anti‐Inflammatory, Antioxidant, Antidiabetic, Antibacterial, and Molecular Docking Studies ResearchGate URL

- Chalcone Derivatives: Role in Anticancer Therapy PMC / NIH URL

Sources

Furan-Containing Compounds: From Natural Isolation to Synthetic Analogues and Metabolic Liabilities

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The furan moiety—a five-membered aromatic heterocyclic ring containing one oxygen atom—is a ubiquitous structural motif in both natural phytochemistry and synthetic drug design. While naturally occurring furan-derivatives (such as furanocoumarins) offer potent pharmacological properties ranging from photosensitization to anticancer activity, the furan ring is simultaneously flagged as a "structural alert" in medicinal chemistry. This whitepaper provides an in-depth mechanistic guide to the extraction of natural furans, the design of synthetic analogues, and the cytochrome P450 (CYP450) metabolic pathways that govern their toxicological liabilities.

Natural Sources: The Phytochemistry of Furanocoumarins

Furan derivatives are heavily conserved in the plant kingdom, particularly within the Apiaceae and Rutaceae families, where they serve as defensive phytoalexins. A prime example of a highly sustainable biomass for furan extraction is Heracleum sosnowskyi (Sosnowsky's hogweed). Despite being an invasive species, its leaves are rich in bioactive furanocoumarins, including angelicin, psoralen, methoxsalen, and bergapten .

Advanced Extraction Methodology: Microwave-Assisted Extraction (MAE)

Traditional solid-liquid extractions (e.g., Soxhlet) expose thermolabile furanocoumarins to prolonged heating, risking degradation and yielding complex, difficult-to-purify matrices. As an application scientist, I strongly advocate for Microwave-Assisted Extraction (MAE) due to its targeted energy transfer and self-validating efficiency 1.

The Causality of the Protocol: Hexane is microwave-transparent; it does not heat up directly under microwave irradiation. By adding a highly specific volume of water (a strong microwave absorber) to the dried biomass, the water superheats and vaporizes within the plant cells. This localized pressure ruptures the cellular matrix from the inside out, instantly eluting the lipophilic furanocoumarins into the surrounding cool hexane solvent sink.

Step-by-Step MAE Protocol

-

Matrix Preparation: Lyophilize and pulverize H. sosnowskyi leaves to a fine powder (<0.5 mm particle size) to maximize the surface area-to-volume ratio.

-

Solvent Optimization: Weigh exactly 0.1 g of the biomass into a microwave-transparent PTFE vessel. Add 1.0 mL of deionized water (swelling/heating agent) and 2.0 mL of analytical-grade hexane. This establishes the optimal 20:1 solvent-to-solid ratio.

-

Irradiation: Subject the sealed vessel to microwave irradiation, maintaining a strict temperature plateau of 70°C for exactly 10 minutes.

-

Recovery: Rapidly cool the vessel in an ice bath to condense volatiles. Filter the biphasic mixture through a 0.45 µm PTFE membrane, collecting the upper hexane layer containing the crude furanocoumarin extract.

Isolation via Solid-Phase Extraction (SPE)

The Causality of the Protocol: Furanocoumarins possess varying degrees of polarity based on their substituents (e.g., the methoxy groups on bergapten vs. the unsubstituted ring of psoralen). A silica-based normal-phase SPE cartridge allows for orthogonal fractionation. Hexane washes away highly non-polar cuticular waxes, while a stepwise gradient of acetone (a polar aprotic solvent) disrupts the hydrogen bonding between the furanocoumarins and the silica silanol groups, eluting them sequentially based on their dipole moments.

Step-by-Step SPE Protocol

-

Conditioning: Pass 5 mL of n-hexane through a 1 g/3 mL Strata Eco-Screen silica cartridge to solvate the stationary phase. Do not allow the bed to run dry.

-

Loading: Apply 1 mL of the concentrated crude hexane extract onto the frit.

-

Stepwise Gradient Elution:

-

Fraction 1 (Wash): Elute with 4 mL of n-hexane to remove lipids and waxes.

-

Fraction 2: Elute with 10 mL of 2% acetone in n-hexane.

-

Fractions 3–9: Elute with 1 mL aliquots of 5% acetone in n-hexane (targets less polar furanocoumarins like psoralen).

-

Fractions 10–19: Elute with 1 mL aliquots of 10% acetone in n-hexane (targets more polar derivatives like methoxsalen and bergapten).

-

Caption: Workflow for Microwave-Assisted Extraction and SPE of furanocoumarins.

Table 1: Quantitative Yield of Major Furanocoumarins from H. sosnowskyi via MAE

| Compound | Chemical Class | Yield (mg/g dry weight) | Pharmacological Relevance |

| Bergapten | Linear Furanocoumarin | 3.14 | Vitiligo treatment, anticancer |

| Angelicin | Angular Furanocoumarin | 2.30 | Sedative, anticonvulsant |

| Methoxsalen | Linear Furanocoumarin | 0.76 | Psoriasis therapy (PUVA) |

| Psoralen | Linear Furanocoumarin | 0.15 | Photosensitizer |

Synthetic Furan Analogues in Drug Development

In medicinal chemistry, the furan ring is frequently utilized as a bioisostere for phenyl, pyrrole, or thiophene rings to modulate lipophilicity, alter metabolic half-life, and optimize target-binding affinity.

-

VEGFR-2 Inhibitors (Anticancer): Recent advancements in anti-angiogenic therapeutics have identified synthetic furan analogues—specifically N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives—as highly potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These furan-based small molecules exhibit IC50 values in the low nanomolar range (e.g., 7.4 nM), offering a promising scaffold to overcome the drug resistance and cardiac toxicity frequently observed with current FDA-approved VEGFR-2 inhibitors 2.

-

Viral 2C Protein Inhibitors (Antiviral): Furan amides have been structurally optimized as broad-spectrum enterovirus inhibitors. By targeting the highly conserved viral 2C protein, novel furan analogues demonstrate high antiviral efficacy across Enterovirus B strains without the neuroactive side effects associated with earlier scaffolds like fluoxetine 3.

Pharmacokinetics & Toxicology: The CYP450 Liability

Despite its utility, the furan ring is heavily scrutinized during lead optimization. It is widely regarded as a "structural alert" due to its susceptibility to Cytochrome P450 (CYP450)-mediated bioactivation, which can lead to idiosyncratic drug-induced liver injury (DILI) 4.

Mechanistic Causality of Toxicity

The furan ring is electron-rich, making it a prime target for electrophilic oxygenation by the heme iron center of hepatic CYP450 enzymes (predominantly CYP2E1 and CYP3A4). Depending on the substitution pattern of the furan ring, oxidation proceeds via direct epoxidation or O-addition to form a transient, highly reactive electrophilic intermediate: an epoxide or a cis-enedione 5.

These electrophiles act as aggressive Michael acceptors. They undergo rapid nucleophilic attack by the sulfhydryl groups of cysteine residues or primary amines of lysine residues on critical hepatic proteins. This covalent adduction disrupts mitochondrial respiration, depletes intracellular glutathione (GSH), and triggers oxidative stress and hepatocyte necrosis 6.

In Vitro Trapping and Detoxification

In a healthy physiological state, GSH acts as a sacrificial nucleophile, conjugating with the cis-enedione to form excretable mercapturic acids. To quantify this bioactivation risk during preclinical development, application scientists incubate the furan-containing drug with human liver microsomes (HLMs) and trap the transient reactive metabolites using N-acetyl-L-cysteine (NAC) or N-acetyl-L-lysine (NAL). The resulting stable adducts (e.g., NAC-BDA-NAL) are then quantified via LC-MS/MS 7.

Caption: CYP450-mediated bioactivation of furan rings leading to toxicity or detoxification.

The Prazosin Paradox

Interestingly, furan ring oxidation does not universally guarantee clinical toxicity. The FDA-approved antihypertensive drug Prazosin contains a 2-substituted furan ring that undergoes extensive CYP450-mediated ring opening in vivo to form a γ-ketoenal intermediate. Despite this bioactivation, Prazosin has been used safely since 1976 without significant hepatotoxicity 8. This highlights that the stability of the reactive intermediate, the specific cellular targets hit, and the efficiency of competing clearance pathways ultimately dictate the toxicological outcome.

Table 2: Metabolic Fate of Furan-Containing Pharmaceuticals

| Drug / Compound | Target / Indication | CYP450 Isoform | Reactive Intermediate | Clinical Outcome |

| Prazosin | Alpha-1 blocker (Hypertension) | CYP3A4 | γ-ketoenal (trapped) | Safe, rapid clearance |

| Diosbulbin B | Natural product (Herbal) | CYP3A4 | cis-Enedione | Severe Hepatotoxicity |

| Furan (Industrial) | Chemical intermediate | CYP2E1 | cis-2-butene-1,4-dial | Carcinogen / Hepatotoxin |

Conclusion

The furan moiety remains a double-edged sword in natural product isolation and drug discovery. While natural furanocoumarins and synthetic furan amides offer potent therapeutic avenues, their metabolic liabilities necessitate rigorous in vitro trapping studies during lead optimization. By leveraging optimized extraction protocols and predictive metabolic modeling, researchers can harness the pharmacological power of furans while effectively mitigating their toxicological risks.

References

-

Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi. MDPI Separations.

-

Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources. Benchchem. 1

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. 2

-

Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances. PMC. 3

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. 4

-

Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. 5

-

Mechanism-Based Inhibition of CYP450: An Indicator of Drug-Induced Hepatotoxicity. ResearchGate.6

-

Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. 7

-

Metabolism of prazosin in rat and characterization of metabolites in plasma, urine, faeces, brain and bile using liquid chromatography/mass spectrometry (LC/MS). ResearchGate. 8

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Synthesis of Furfurylideneacetophenone via Claisen-Schmidt Condensation

Introduction & Mechanistic Rationale

Furfurylideneacetophenone, systematically known as (E)-3-(2-furyl)acrylophenone, is a prominent member of the chalcone family. It is characterized by a furan ring linked to a phenyl ketone via an α,β-unsaturated carbonyl system[1]. This structural motif is highly valued in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing multi-target molecules, including antimicrobial agents and inhibitors of lipoxygenases (LOXs)[1][2].

The most established, scalable, and atom-economical methodology for its preparation is the Claisen-Schmidt condensation [1]. This is a specific type of crossed aldol reaction between an enolizable ketone and a non-enolizable aldehyde. The experimental design elegantly exploits the differential acidity of the reactants: acetophenone possesses acidic α-protons, whereas furfural (furan-2-carbaldehyde) lacks them, strictly dictating the reaction's directionality.

Causality in the Reaction Mechanism

-

Enolization: A strong aqueous base (e.g., NaOH or KOH) deprotonates the α-carbon of acetophenone, generating a nucleophilic, resonance-stabilized enolate[1].

-

Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of furfural, forming a β-hydroxy ketone intermediate[1].

-

E1cB Dehydration: Under basic conditions, and driven by the thermodynamic stability of the resulting extended π-system, the intermediate undergoes rapid elimination of a water molecule[1]. This spontaneous dehydration exclusively yields the trans-(E)-isomer due to the severe steric repulsion between the furan and phenyl rings that would occur in the cis-(Z)-configuration.

Mechanistic Pathway Visualization

Caption: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation yielding furfurylideneacetophenone.

Experimental Design: Material Selection & Parameters

-

Solvent System: A mixed hydroalcoholic system (ethanol/water) is employed. Causality: Ethanol ensures the solubility of the organic precursors (acetophenone and furfural), while water serves as the necessary highly-polar solvent to dissolve the inorganic base catalyst[2].

-

Catalyst Selection: 10–20% aqueous KOH or NaOH is optimal[2]. Causality: Using a weaker base results in incomplete enolization, stalling the reaction. Conversely, excessive base concentration or prolonged heating can trigger the Cannizzaro disproportionation of furfural (yielding furfuryl alcohol and furoic acid), drastically reducing the target yield.

-

Temperature Control: The reaction is initiated at low temperatures (0–5 °C) to control the exothermic enolate formation and minimize side reactions, then allowed to proceed at ambient temperature (20–25 °C) to facilitate complete dehydration[2].

Step-by-Step Protocol (Self-Validating Workflow)

Phase 1: Catalyst and Reagent Preparation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of NaOH (or KOH) in 20 mL of deionized water.

-

Cool the alkaline solution in an ice-water bath to 0–5 °C.

-

Add 15 mL of absolute ethanol to the cooled solution and maintain continuous stirring.

Phase 2: Condensation Reaction 4. Add 0.05 mol (approx. 5.8 mL) of acetophenone to the stirring alkaline solution. Allow 5 minutes for complete enolate generation. 5. Slowly add 0.05 mol (approx. 4.1 mL) of freshly distilled furfural dropwise over 10–15 minutes using an addition funnel.

-

Validation/Causality Check: Dropwise addition ensures that the local concentration of furfural remains low. This kinetically favors the cross-aldol reaction with the abundant enolate over any potential base-catalyzed degradation of the aldehyde.

-

Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature (20–25 °C) for 2 to 4 hours.

Phase 3: Isolation and Purification 7. As the reaction progresses, visually validate the formation of the product; it will precipitate as a dense yellow solid due to its lower solubility in the hydroalcoholic mixture compared to the starting materials. 8. Monitor the reaction completion via TLC (Hexane:Ethyl Acetate 3:1). The product spot will appear at an Rf of ~0.45. 9. Quench the reaction by pouring the mixture over 100 g of crushed ice. 10. Collect the crude precipitate via vacuum filtration using a Büchner funnel. 11. Wash the filter cake extensively with ice-cold distilled water until the filtrate tests pH neutral.

- Validation/Causality Check: Neutralizing the product is critical. Residual base trapped in the crystal lattice can catalyze degradation or polymerization reactions during storage or subsequent drying.

- Wash with a minimal amount (approx. 5 mL) of ice-cold ethanol to remove unreacted starting materials and trace impurities.

- Recrystallize the crude solid from boiling ethanol to yield pure (E)-3-(2-furyl)acrylophenone. Dry under vacuum.

Data Presentation & Analytical Validation

To establish a self-validating system, researchers must confirm the identity, geometry, and purity of the synthesized chalcone. Below is the expected physicochemical and analytical profile of the isolated compound.

Table 1: Physicochemical and Analytical Data for Furfurylideneacetophenone

| Parameter | Expected Value / Description |

| Chemical Formula | C₁₃H₁₀O₂[1] |

| Molecular Weight | 198.22 g/mol |

| Appearance | Yellow crystalline solid[3] |

| Melting Point | 44–50 °C[4] |

| Typical Yield | 70–85%[3] |

| IR (KBr pellet) | ~1650 cm⁻¹ (Conjugated C=O), ~1600 cm⁻¹ (Alkene C=C)[3] |

| ¹H NMR (CDCl₃) | δ 7.40–7.85 ppm (d, J ≈ 15 Hz, trans-alkene protons)[3] |

Analytical Causality: The definitive proof of a successful Claisen-Schmidt condensation to the target (E)-chalcone is found in the ¹H NMR spectrum. The two vinylic protons of the newly formed α,β-unsaturated system will appear as two distinct doublets. The large coupling constant (J = 15–16 Hz) is the unmistakable, self-validating signature of the trans-(E) geometry[3]. Furthermore, the absence of a broad O-H stretching band (~3400 cm⁻¹) in the IR spectrum confirms that the intermediate β-hydroxy ketone has completely dehydrated into the final product.

References

- Buy 3-(2-Furyl)acrylophenone | 717-21-5 - Smolecule. Smolecule.com.

- Small Multitarget Molecules Incorporating the Enone Moiety. National Institutes of Health (NIH).

- Small Multitarget Molecules Incorporating the Enone Moiety. MDPI.

- Furanyl-1-phenylpropenone, CAS 717-21-5 | BioFuran Materials. Biofuranchem.com.

Sources

Application Note: Synthesis & Validation of 3-(2-Furyl)acrylophenone Derivatives

Executive Summary & Mechanistic Rationale

3-(2-Furyl)acrylophenone and its derivatives (commonly known as furanochalcones) are highly valued α,β-unsaturated carbonyl scaffolds in medicinal chemistry and drug development. These compounds exhibit potent antimicrobial, anti-inflammatory, and anticancer properties (1)[1]. Synthesizing these derivatives via the Claisen-Schmidt condensation of biomass-derived furfural (or 5-hydroxymethylfurfural, 5-HMF) with acetophenones represents a highly atom-economical and sustainable pathway (2)[2].

The reaction is fundamentally driven by base catalysis. The causality of the mechanism relies on the base deprotonating the slightly acidic α-carbon of the acetophenone to generate a nucleophilic enolate (3)[3]. This enolate subsequently attacks the highly electrophilic carbonyl carbon of the furfural derivative. Following the formation of a β-hydroxy intermediate, a rapid dehydration step occurs. This elimination is driven thermodynamically by the formation of a highly conjugated, stable E-alkene system bridging the furan and phenyl rings.

Reaction Pathway Visualization

Fig 1: Base-catalyzed Claisen-Schmidt condensation mechanism for furanochalcone synthesis.

Experimental Design & Causality

Historically, this condensation utilized homogeneous bases like aqueous NaOH (1)[1]. However, homogeneous catalysis introduces significant causality issues regarding yield attrition: it complicates aqueous workups, generates non-recyclable alkaline waste, and often leads to side reactions (e.g., Cannizzaro reaction).

To engineer a self-validating and highly efficient system, modern protocols substitute NaOH with heterogeneous solid super-bases such as 15% w/w Al₂O₃/CaO or Al/Mg hydrotalcites (HTc) (2)[2]. The Causality of Catalyst Selection: Pure MgO catalysts rapidly deactivate because the water byproduct of the condensation rehydrates the surface into inactive Mg(OH)₂ (2)[2]. In contrast, Al₂O₃/CaO and HTc maintain their Lewis and Brønsted basic sites, preventing deactivation and allowing for quantitative recovery and reuse of the catalyst (4)[4].

Validated Synthesis Protocols

Protocol A: Heterogeneous Solid-Base Catalysis (Green Protocol)

This protocol utilizes a recyclable solid base to maximize atom economy and eliminate solvent waste.

-

Reagent Preparation : Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 10.0 mmol of the substituted acetophenone and 10.0 mmol of furfural (or 5-HMF).

-

Catalyst Integration : Add 10 wt% (relative to total substrate mass) of the activated 15% w/w Al₂O₃/CaO solid catalyst (4)[4]. Causality: The precise 15% loading of Al₂O₃ on CaO provides the optimal density of basic sites required to drive the enolization without causing substrate degradation (4)[4].

-

Reaction Execution : Heat the mixture to 120 °C under solvent-free conditions, or reflux in 10 mL of absolute ethanol if solubility issues arise with specific derivatives (4)[4]. Stir vigorously for 2 hours.

-

Catalyst Recovery : Cool the mixture slightly and add 20 mL of hot ethanol to fully solubilize the furanochalcone product. Filter the mixture immediately through a sintered glass funnel to recover the solid catalyst (4)[4]. Causality: Hot filtration prevents the product from co-crystallizing with the catalyst, ensuring high isolated yields and preserving catalyst integrity for subsequent cycles.

-

Crystallization : Concentrate the filtrate under reduced pressure to half its volume and cool to 4 °C. Collect the precipitated crystals via vacuum filtration and wash with ice-cold ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Designed for rapid library generation in drug discovery workflows.

-

Setup : In a 10 mL microwave-compatible quartz vessel, combine 5.0 mmol of furfural, 5.0 mmol of acetophenone, and a catalytic amount of base (e.g., 0.5 mmol NaOH or solid base) (3)[3].

-

Irradiation : Seal the vessel and subject it to controlled microwave irradiation (300–800 W) at 80–120 °C for 5 to 15 minutes (3)[3]. Causality: Microwave dielectric heating directly excites the polar carbonyl groups, drastically lowering the activation energy barrier for nucleophilic attack compared to conventional convective heating (3)[3].

-

Quench & Isolate : Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Filter the resulting precipitate and recrystallize from ethanol.

Self-Validation & Quality Control (QC)

To ensure the protocol operates as a self-validating system, researchers must integrate the following orthogonal checks:

-

In-Process TLC : Use a mobile phase of Hexane:Ethyl Acetate (8:2 v/v). Validation: The product is highly conjugated and will appear as a distinct, brightly fluorescent spot under short-wave UV (254 nm) at a lower Rf value than the starting acetophenone.

-

FT-IR Spectroscopy : Validation: Confirm the disappearance of the characteristic aldehyde C=O stretch at ~1670 cm⁻¹. The product must exhibit a conjugated ketone C=O stretch at ~1650 cm⁻¹ and an alkene C=C stretch at ~1600 cm⁻¹ (3)[3].

-

¹H NMR Stereochemical Validation (Critical) : Validation: Dissolve the purified product in CDCl₃. The vinylic protons (H-α and H-β) must appear as two distinct doublets between δ 7.40 and 7.80 ppm. Calculate the coupling constant (J). A value of J = 15.0 – 16.0 Hz definitively confirms the trans (E) geometry of the α,β-unsaturated system. A smaller J value (~10-12 Hz) would indicate the Z-isomer, signaling a failure in the thermodynamic control of the dehydration step.

Quantitative Performance Analysis

The following table summarizes the expected quantitative outcomes of synthesizing 3-(2-Furyl)acrylophenone using various catalytic systems based on current literature standards.

| Catalyst System | Reaction Medium | Temp (°C) | Time | Yield (%) | Selectivity (%) |

| Homogeneous NaOH | EtOH / H₂O | 25 | 2 - 4 h | 85 - 90 | Moderate |

| Al/Mg Hydrotalcite (HTc) | EtOH / H₂O | 90 | 6 h | > 90 | High |

| 15% w/w Al₂O₃/CaO | Solvent-free | 120 | 2 h | 98 | 100 |

| Mechanochemical (Ball Mill) | Solvent-free | RT | 30 min | 92 | High |

References

-

Topics in Catalysis (via Sci-Hub) - Synthesis of Biologically Active Furanochalcones by Claisen–Schmidt Condensation of Biomass-Derived 5-hydroxymethylfurfural (HMF) with Acetophenones. Available at:[Link]

-

SciSpace - Synthesis of Biologically Active Furanochalcones by Claisen–Schmidt Condensation of Biomass-Derived 5. Available at:[Link]

-

RSC Publishing - Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Sci-Hub. Chemicals from Biomass: Synthesis of Biologically Active Furanochalcones by Claisen–Schmidt Condensation of Biomass-Derived 5-hydroxymethylfurfural (HMF) with Acetophenones / Topics in Catalysis, 2016 [sci-hub.box]

- 3. Buy 3-(2-Furyl)acrylophenone | 717-21-5 [smolecule.com]

- 4. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Using 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- as an antibacterial agent

Application Note: 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- as a Novel Antibacterial Scaffold

Document Version: 1.0 Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel antibacterial scaffolds. 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- (commonly referred to as a furan-derived chalcone) represents a highly versatile pharmacophore[1]. Characterized by an α,β -unsaturated carbonyl system linking a phenyl ring and a furan heterocycle, this compound class acts as a potent Michael acceptor. This application note details the mechanistic rationale, quantitative efficacy, and self-validating protocols for synthesizing and evaluating furan-chalcone derivatives as next-generation antibacterial agents against ESKAPE pathogens and Mycobacterium tuberculosis[2].

Scientific Rationale & Mechanistic Insights

Structure-Activity Relationship (SAR) and Causality

The core structure of 3-(2-furanyl)-1-phenyl-2-propen-1-one provides three critical interaction domains:

-

The α,β -Unsaturated Ketone: Acts as a Michael acceptor, forming covalent bonds with nucleophilic thiol groups (cysteine residues) in essential bacterial enzymes[1].

-

The Furan Ring (Ring B): Replaces the traditional phenyl ring found in standard chalcones. The oxygen heteroatom increases hydrogen-bonding potential while maintaining lipophilicity, which is crucial for penetrating the complex mycolic acid layer of M. tuberculosis and the outer membrane of Gram-negative bacteria[2].

-

The Phenyl Ring (Ring A): Serves as a modular platform for electron-withdrawing (e.g., -NO2, -Cl) or electron-donating (e.g., -OCH3) substituents to tune the electronic distribution of the enone system[3].

Multi-Target Antibacterial Mechanisms

Unlike traditional antibiotics that target a single pathway (often leading to rapid resistance), furan-chalcones exhibit a multi-target mechanism:

-

Enzymatic Inhibition: They competitively bind to Glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme for bacterial cell wall biosynthesis[1]. In mycobacteria, they target the enoyl-acyl carrier protein reductase (InhA)[2].

-

Efflux Pump Blockade: Furan-chalcones have been shown to modulate and inhibit the NorA and MepA efflux pumps in Staphylococcus aureus, effectively reversing multidrug resistance and restoring the efficacy of standard antibiotics[4].

-

Biofilm Disruption: In Pseudomonas aeruginosa, these compounds induce intracellular oxidative stress (ROS generation), leading to the downregulation of proinflammatory cytokines and the physical disruption of the extracellular polymeric substance (EPS) matrix[5].

Fig 1: Multi-target antibacterial mechanisms of furan-derived chalcones.

Quantitative Efficacy Profiling

The antibacterial efficacy of furan-chalcone derivatives has been rigorously validated across diverse microbial panels. The table below synthesizes the Minimum Inhibitory Concentration (MIC) and inhibition zone data from recent literature, highlighting the broad-spectrum potential of this scaffold.

| Pathogen Strain | Gram Status | Efficacy Metric | Reference Standard | Key Observation / Citation |

| Staphylococcus aureus | Positive | 16–35 mm (Zone of Inhibition) | Amoxicillin | Potent activity; enhanced by fluoro/hydroxy substituents[3][6]. |

| Enterococcus faecalis | Positive | MIC = 100 µg/mL | Chloramphenicol (200 µg/mL) | Outperformed standard control; driven by p-nitro substitution[7][8]. |

| Bacillus subtilis | Positive | MIC = 25–50 µg/mL | Ciprofloxacin | High susceptibility to prenylated derivatives[6]. |

| Pseudomonas aeruginosa | Negative | Active (Biofilm Eradication) | Meropenem | Restored histoarchitecture in in vivo zebrafish models[5]. |

| Mycobacterium tuberculosis | Acid-Fast | Active (MABA Assay) | Isoniazid / Ethionamide | Strong binding to InhA target protein[2]. |

| Candida albicans (Fungi) | N/A | MIC = 100 µg/mL | Ketoconazole (200 µg/mL) | Cross-kingdom efficacy demonstrated[7][8]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in colorimetric indicators and standardized controls guarantee that experimental failures (e.g., reagent degradation, contamination) are immediately visually apparent.

Fig 2: End-to-end workflow for the synthesis and biological evaluation of furan-chalcones.

Protocol A: Synthesis via Claisen-Schmidt Condensation

Rationale: Base-catalyzed Claisen-Schmidt condensation is the most efficient route for synthesizing α,β -unsaturated ketones. The base deprotonates the acetophenone to form a reactive enolate, which subsequently attacks the carbonyl carbon of the furfural derivative[1][3].

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone and 10 mmol of 2-furaldehyde (or 5-arylfurfural) in 25 mL of absolute ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes under continuous magnetic stirring. Causality: Slow addition prevents highly exothermic side reactions and self-condensation.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Reaction completion is monitored via TLC (Hexane:Ethyl Acetate, 7:3).

-

Precipitation & Neutralization: Pour the mixture over crushed ice and neutralize with 1M HCl until the pH reaches 7.0. The furan-chalcone will precipitate as a solid.

-

Purification: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield pure 3-(2-furanyl)-1-phenyl-2-propen-1-one derivatives. Validate via FT-IR (look for the characteristic C=O stretch at ~1650 cm⁻¹) and GC-MS[3].

Protocol B: Resazurin-Based Broth Microdilution Assay (MIC)

Rationale: Traditional turbidity-based MIC assays are prone to false readings if the test compound precipitates. Resazurin (Alamar Blue) acts as a self-validating redox indicator; metabolically active bacteria reduce blue resazurin to pink resorufin, providing an unambiguous colorimetric readout[2].

Step-by-Step Procedure:

-

Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37 °C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100 in MHB.

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the furan-chalcone (dissolved in <1% DMSO to prevent solvent toxicity) across the rows, starting from 512 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well.

-

Controls:

-

Positive Control: Bacteria + MHB (Must turn pink).

-

Negative Control: MHB + Compound only (Must stay blue; validates sterility).

-

Reference Control: Standard antibiotic (e.g., Ciprofloxacin).

-

-

Incubation & Readout: Incubate the plate at 37 °C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours in the dark.

-

Data Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol C: Anti-Biofilm Eradication Assay (Crystal Violet Method)

Rationale: Planktonic MIC values do not translate to biofilm-associated infections. This assay quantifies the furan-chalcone's ability to disrupt established EPS matrices[5].

Step-by-Step Procedure:

-

Biofilm Formation: Seed 100 µL of P. aeruginosa suspension (adjusted to 106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a 96-well flat-bottom polystyrene plate. Incubate statically at 37 °C for 48 hours to allow robust biofilm maturation.

-

Washing: Carefully aspirate the planktonic media and wash the wells three times with sterile Phosphate Buffered Saline (PBS) to remove non-adherent cells. Causality: Gentle washing is critical to avoid shearing the adhered biofilm.

-

Treatment: Add 100 µL of fresh media containing varying concentrations of the furan-chalcone (e.g., 1x, 2x, and 4x MIC). Incubate for 24 hours.

-

Staining: Discard the media, wash with PBS, and fix the remaining biofilm with 99% methanol for 15 minutes. After drying, stain with 100 µL of 0.1% Crystal Violet (CV) solution for 20 minutes.

-

Quantification: Wash the wells thoroughly with distilled water to remove unbound dye. Solubilize the CV bound to the biofilm using 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

-

Calculation: % Biofilm Inhibition=[(ODcontrol−ODtreated)/ODcontrol]×100 .

References

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives MDPI URL

- The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review BIO Web of Conferences URL

- Synthesis, characterization and antibacterial activity of (E)

- Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters PubMed / NIH URL

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus: Antibacterial and antibiotic modifying activity PubMed / NIH URL

- Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa and Protects Zebra Fish Against its Infection PubMed / NIH URL

- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents Bentham Science Publishers URL

- Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents (Alternative Source)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurjchem.com [eurjchem.com]

- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa and Protects Zebra Fish Against its Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-conferences.org [bio-conferences.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. benthamdirect.com [benthamdirect.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-(2-Furyl)acrylophenone

Introduction

3-(2-Furyl)acrylophenone is a member of the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure. Chalcones and their derivatives have garnered significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Numerous studies have demonstrated that various chalcones exhibit cytotoxic effects against a panel of cancer cell lines, often by inducing apoptosis.[2][3][4] The investigation of 3-(2-Furyl)acrylophenone's cytotoxic potential is a critical step in evaluating its therapeutic promise.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 3-(2-Furyl)acrylophenone. This document outlines a strategic, multi-assay approach, moving from general cytotoxicity screening to a more detailed investigation of the underlying mechanisms of cell death. The protocols provided herein are designed to be robust and self-validating, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.

Core Principles of Cytotoxicity Assessment

A thorough evaluation of a compound's cytotoxic profile involves a tiered approach. Initially, screening assays are employed to determine the concentration-dependent effect on cell viability. Subsequently, more specific assays are used to elucidate the mode of cell death, distinguishing between apoptosis and necrosis. This multi-faceted approach provides a more complete picture of the compound's cellular impact.

Preliminary Considerations

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of 3-(2-Furyl)acrylophenone are paramount for accurate and reproducible results.

-

Solubility: While specific solubility data for 3-(2-Furyl)acrylophenone may not be readily available, chalcones are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of 3-(2-Furyl)acrylophenone powder.

-

Dissolve the powder in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may aid in dissolution.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture wells should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]